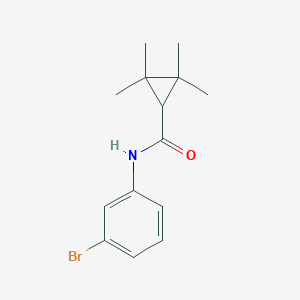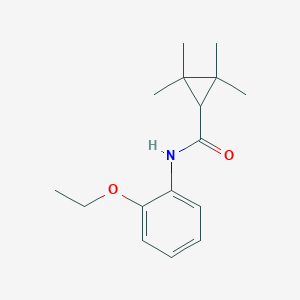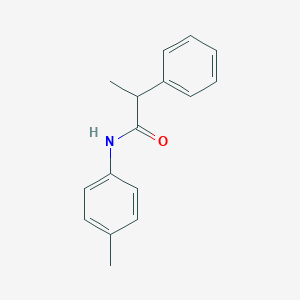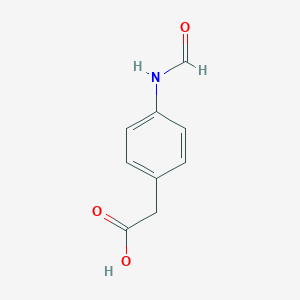
4-Formylaminophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylaminophenylacetic acid (FAPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FAPA belongs to a class of compounds known as phenylacetic acids, which are known to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-Formylaminophenylacetic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of prostaglandins. 4-Formylaminophenylacetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects:
4-Formylaminophenylacetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of fever. Additionally, 4-Formylaminophenylacetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Formylaminophenylacetic acid in lab experiments is its relatively simple synthesis method. Additionally, 4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 4-Formylaminophenylacetic acid in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 4-Formylaminophenylacetic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Formylaminophenylacetic acid and its effects on various biological processes. Finally, future research could investigate the use of 4-Formylaminophenylacetic acid in combination with other drugs or therapies to enhance its therapeutic potential.
Méthodes De Synthèse
4-Formylaminophenylacetic acid can be synthesized through a multi-step process involving the reaction of 4-nitrophenylacetic acid with sodium borohydride, followed by oxidation with potassium permanganate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 4-Formylaminophenylacetic acid.
Applications De Recherche Scientifique
4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Nom du produit |
4-Formylaminophenylacetic acid |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-(4-formamidophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8-3-1-7(2-4-8)5-9(12)13/h1-4,6H,5H2,(H,10,11)(H,12,13) |
Clé InChI |
ABTXOBBBEFVGPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)NC=O |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



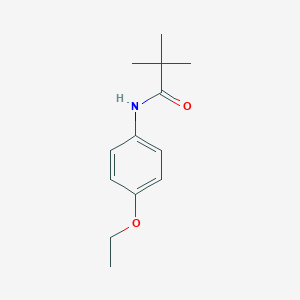
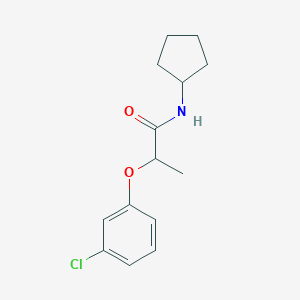
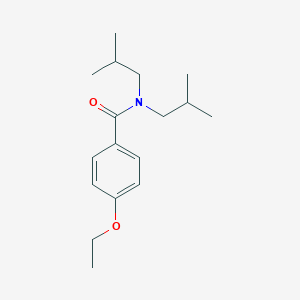
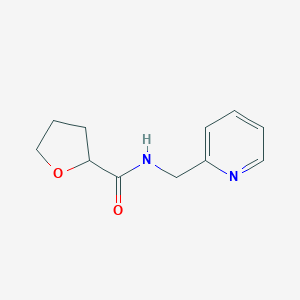
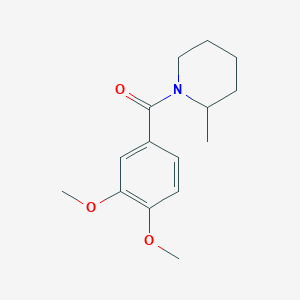
![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
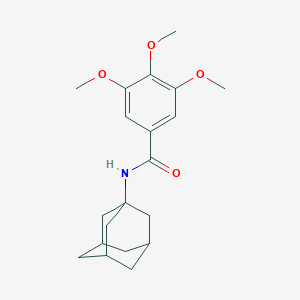
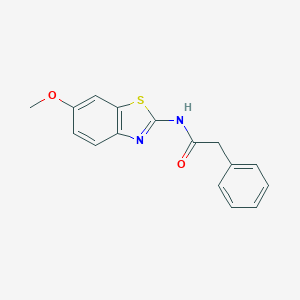
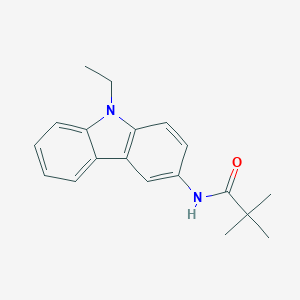
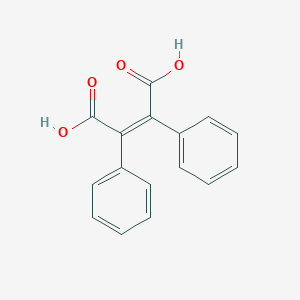
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)
